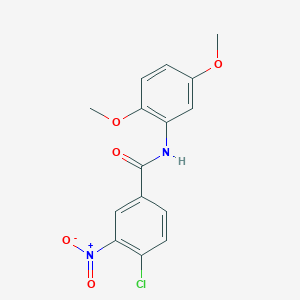![molecular formula C17H15NO3S B5502036 3-[1-(4-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
3-[1-(4-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-hydroxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is 313.07726451 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Health and Biomarkers
Research has highlighted the importance of measuring human urinary carcinogen metabolites, including hydroxyphenyl compounds, as biomarkers for investigating tobacco and cancer links. This approach offers practical insights into carcinogen dose, exposure delineation, and metabolism in humans, with certain metabolites being particularly useful for studies on environmental tobacco smoke exposure (Hecht, 2002).
Biotechnological Applications
Lactic acid production from biomass has been reviewed for its potential to serve as a feedstock for green chemistry, with applications in creating biodegradable polymers and other chemicals. This includes the transformation of lactic acid into valuable chemicals such as pyruvic acid and acrylic acid, showcasing the potential for biotechnological routes in sustainable chemistry (Gao, Ma, & Xu, 2011).
Pharmacological and Biological Activities
The pharmacological and biological activities of hydroxycinnamic acids, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects, have been extensively reviewed. These activities suggest a wide range of potential applications in designing new therapeutics and understanding the mechanisms behind their health benefits (Pei, Ou, Huang, & Ou, 2016).
Chemistry and Synthesis
The synthesis and applications of phosphonic acid highlight its importance in various fields, including drug development, functionalization of surfaces, and as bioactive compounds. The review provides an overview of synthesis methods and applications, underscoring the compound's versatility and utility in research and development (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Antioxidant Properties
The antioxidant properties of hydroxycinnamic acids and their structure-activity relationships have been reviewed, providing insights into the optimization of antioxidant activities through molecular modifications. This research is crucial for understanding how to enhance the therapeutic potential of antioxidants in treating oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-(4-hydroxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-14-7-3-12(4-8-14)18-13(6-10-17(20)21)5-9-15(18)16-2-1-11-22-16/h1-5,7-9,11,19H,6,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQUSDNLYTJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

METHANONE](/img/structure/B5501975.png)
![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)
![4,5-Dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B5502003.png)
![(2-CHLOROPHENYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5502015.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

